

How to dissolve VU0453595 for experimental use

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Compound of Interest

Compound Name: VU0453595

Cat. No.: B15618996

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Application Notes and Protocols for VU0453595

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of **VU0453595**, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).

Compound Information and Solubility

VU0453595 is a highly selective, systemically active M1 positive allosteric modulator. It is a valuable research tool for studying the role of the M1 receptor in various physiological processes and as a potential therapeutic agent for neurological and psychiatric disorders.

Table 1: **VU0453595** Properties and Storage

Property	Value
Molecular Weight	322.34 g/mol
Appearance	Off-white to light yellow solid
Storage (Powder)	-20°C for up to 3 years
Storage (In Solvent)	-80°C for up to 1 year

Table 2: Solubility of **VU0453595**

Solvent	Concentration	Notes
DMSO	100 mg/mL (310.23 mM)	Sonication is recommended for complete dissolution. [1]
In Vivo Formulation 1	4 mg/mL (12.41 mM)	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. [1]
In Vivo Formulation 2	≥ 2.5 mg/mL (7.76 mM)	10% DMSO + 90% (20% SBE- β -CD in Saline).

Experimental Protocols

Preparation of Stock Solution for In Vitro Cellular Assays

This protocol describes the preparation of a 10 mM stock solution of **VU0453595** in DMSO.

Materials:

- **VU0453595** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- Weighing the Compound: Accurately weigh the desired amount of **VU0453595** powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.22 mg of **VU0453595**.
- Adding Solvent: Add the calculated volume of DMSO to the vial containing the **VU0453595** powder. To continue the example, add 1 mL of DMSO.

- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes.
 - For complete dissolution, sonicate the vial in a water bath for 10-15 minutes.^[1] Visually inspect the solution to ensure no solid particles remain.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the 10 mM DMSO stock solution into an aqueous cell culture medium for use in cellular assays.

Important Considerations:

- The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
- To prevent precipitation of the compound upon dilution in an aqueous buffer, it is crucial to perform serial dilutions and ensure thorough mixing at each step.

Procedure:

- Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO or the desired cell culture medium. For example, to achieve a final concentration of 10 μ M in your assay with a final DMSO concentration of 0.1%, you can prepare a 100X working stock (1 mM) by diluting the 10 mM stock 1:10 in DMSO.
- Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium. For instance, to make 1 mL of a 10 μ M working solution, add 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium.
- Mixing: Immediately after adding the compound, mix the solution thoroughly by gentle vortexing or by pipetting up and down.

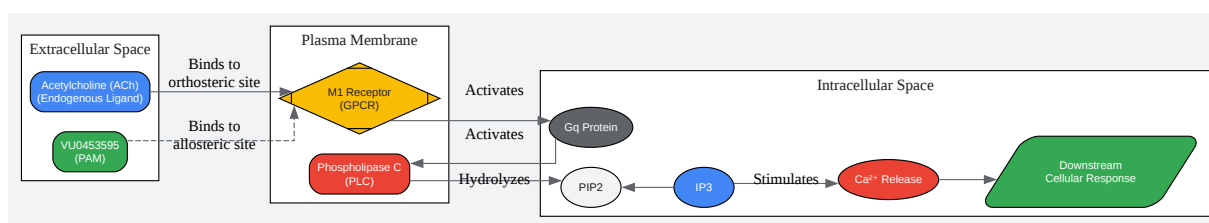
- Application to Cells: Apply the freshly prepared working solution to your cells as per your experimental design.

Signaling Pathway and Mechanism of Action

VU0453595 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor (GPCR). The M1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.

Upon binding of the endogenous ligand, acetylcholine (ACh), to the orthosteric site of the M1 receptor, a conformational change is induced, leading to the activation of the Gq protein. The activated Gq α subunit then stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

As a PAM, **VU0453595** binds to an allosteric site on the M1 receptor, a site distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, resulting in an enhanced downstream signal (i.e., increased intracellular calcium levels) for a given concentration of acetylcholine.

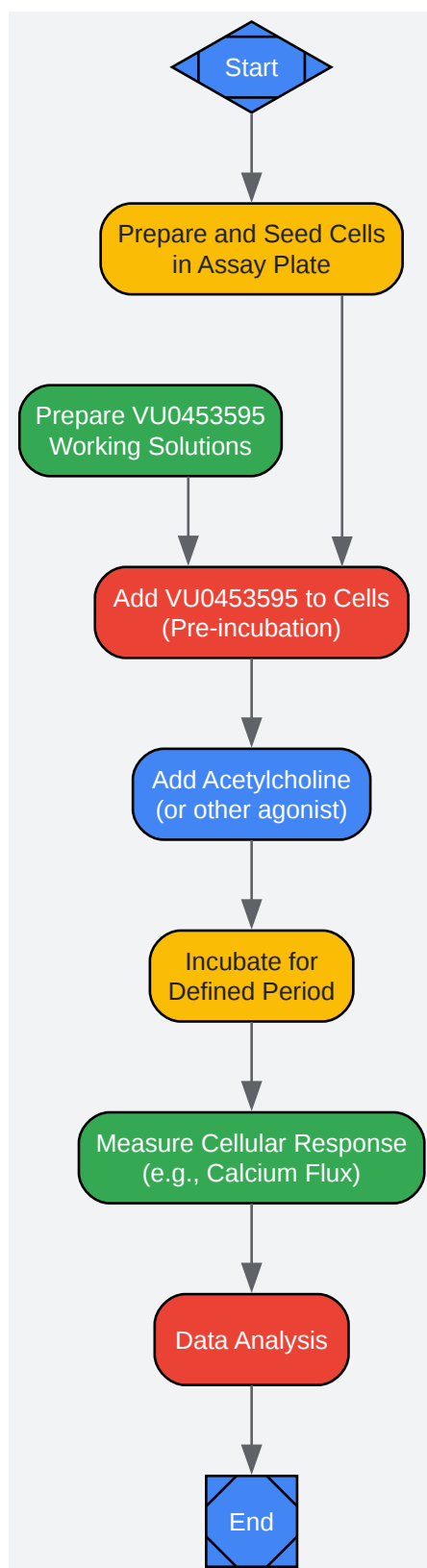


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Caption: M1 Muscarinic Receptor Signaling Pathway with **VU0453595** Modulation.

Experimental Workflow Example

The following diagram illustrates a general workflow for an in vitro cell-based assay using **VU0453595**.



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Caption: General workflow for an in vitro assay with **VU0453595**.

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References

- 1. VU0453595 | AChR | TargetMol [targetmol.com]
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